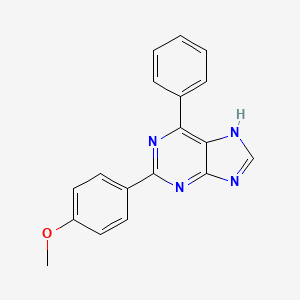

2-(4-methoxyphenyl)-6-phenyl-9H-purine

Beschreibung

Eigenschaften

Molekularformel |

C18H14N4O |

|---|---|

Molekulargewicht |

302.3 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-6-phenyl-7H-purine |

InChI |

InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22) |

InChI-Schlüssel |

COPIEKYOHOQDKK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl 6 Phenyl 9h Purine and Its Analogues

Impact of Substituent Position and Nature on Biological and Molecular Activities

Role of Substituents at the C-2 Position of the Purine (B94841) Scaffold

The C-2 position of the purine core plays a significant role in modulating the biological activity of its analogues. Structure-activity relationship (SAR) studies have consistently shown that the size and nature of the substituent at this position are crucial.

Research on various 2,6,9-trisubstituted purine derivatives has indicated that bulky groups at the C-2 position are generally unfavorable for cytotoxic activity. nih.gov For instance, compounds with large cyclic moieties like cyclohexyl or cycloheptyl, or those with arylpiperazinyl or arylpiperidinyl fragments linked to C-2, tend to be less potent. nih.gov This suggests that steric hindrance at this position can interfere with the compound's ability to bind effectively to its target. A 3D-QSAR analysis corroborated this finding, revealing that a reduction in the substituent volume at the C-2 position would likely be favorable for cytotoxic activity. nih.gov

In a different series of purine-scaffold Hsp90 inhibitors, the introduction of various substituents at the C-2 position had a marked effect on activity. nih.gov The addition of groups such as cyano, vinyl, iodo, methoxy (B1213986), ethoxy, or amino resulted in a decrease or complete loss of activity. nih.gov Conversely, the introduction of a fluorine atom at this position not only increased the compound's potency but also improved its water solubility. nih.gov This enhancement is believed to be a result of the increased hydrogen-donor potential of the C6-NH2 group, which is critical for interactions with the Hsp90 protein. nih.gov

These findings highlight a clear trend where smaller, less sterically demanding, and potentially electron-withdrawing groups at the C-2 position are preferred for enhancing the biological activity of these purine analogues.

Table 1: Impact of C-2 Substituents on Purine Analogue Activity

| C-2 Substituent | Observed Effect on Activity | Reference |

|---|---|---|

| Bulky groups (e.g., cyclohexyl, arylpiperazinyl) | Decreased cytotoxic potency | nih.gov |

| Cyano, vinyl, iodo, methoxy, ethoxy, amino | Decreased or abolished Hsp90 inhibitory activity | nih.gov |

Influence of Substituents at the C-6 Position of the Purine Scaffold

The C-6 position of the purine scaffold is another key site for modification that profoundly influences the biological profile of its derivatives. The nature of the substituent at this position can dictate the compound's potency and selectivity against different biological targets.

For example, in a series of purine-based kinase inhibitors, the type of amine at the C-6 position was critical. nih.gov Compounds featuring a 6-anilino substitution showed significant cytotoxic activity, which correlated with the inhibition of specific tyrosine kinases like FLT3-ITD and PDGFRα. nih.gov In contrast, replacing the aniline (B41778) with a benzylamine (B48309) group, while maintaining comparable CDK2 inhibitory activity, led to a strong suppression of FLT3-ITD and PDGFRα inhibition. nih.gov This demonstrates that subtle changes in the C-6 substituent can dramatically alter the selectivity profile of the inhibitor.

Further studies have emphasized the importance of the C-6 substituent for activity. In one analysis, an arylpiperazinyl system connected at the C-6 position was found to be beneficial for cytotoxic activity. nih.gov In another study on Hsp90 inhibitors, the necessity of a 6-chloro substituent was demonstrated by the significant loss of potency in its unsubstituted analogue. nih.gov While replacing the chlorine with bromine was well-tolerated, substitutions with amino (NH2), methoxy (OCH3), hydroxyl (OH), thiol (SH), or methyl (CH3) groups all resulted in decreased potency. nih.gov

These results collectively indicate that the C-6 position is highly sensitive to substitution, with aromatic and specific halogenated groups often being favorable for enhancing biological activity.

Table 2: Influence of C-6 Substituents on Purine Analogue Activity

| C-6 Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Aniline | FLT3-ITD, PDGFRα | Potent inhibition | nih.gov |

| Benzylamine | FLT3-ITD, PDGFRα | Strongly suppressed inhibition | nih.gov |

| Arylpiperazinyl system | Cytotoxicity | Favorable for activity | nih.gov |

| Chlorine | Hsp90 Inhibition | Essential for high potency | nih.gov |

| Bromine | Hsp90 Inhibition | Potency maintained | nih.gov |

Effects of N-9 Substitution on Molecular Recognition and Activity

The N-9 position of the purine ring provides a third major vector for chemical modification, significantly impacting molecular recognition and biological activity. Substituents at this position often project into solvent-exposed regions or specific pockets of a target protein, influencing binding affinity, selectivity, and pharmacokinetic properties.

In the development of Hsp90 inhibitors, extensive SAR studies on the N-9 alkyl chain revealed specific structural requirements. nih.gov A preference was observed for chains where the first two to three carbons are unbranched. nih.gov Furthermore, it was critical that the first carbon (C1) of the chain be primary; any derivative with a substituent on C1 showed no activity. nih.gov Among more than forty-five different chains evaluated, pent-4-ynyl and 2-isopropoxy-ethyl groups were favored, improving binding to Hsp90 by nearly an order of magnitude. nih.gov

Similarly, in the design of Smoothened (SMO) receptor antagonists, modifications at the N-9 position were explored. mdpi.com Starting from 2-chloro-6-fluoro-purine, alkylation with various alkyl halides yielded N-9 substituted regioisomers that served as key intermediates for further derivatization. mdpi.com The introduction of different groups at N-9 is a common strategy to explore the chemical space and optimize ligand-protein interactions. nih.gov For instance, in designing PI3K inhibitors, bulky hydrophobic groups like cyclohexylamine (B46788) derivatives at the N-9 position were found to be important for activity. nih.gov

Regioisomerism and Stereochemistry in Modulating Activity Profiles

The precise three-dimensional arrangement of atoms, encompassing both regioisomerism and stereochemistry, can have a profound impact on the biological activity of purine analogues. nih.gov The specific placement of substituents on the purine ring (regioisomerism) and their spatial orientation (stereochemistry) are critical for proper molecular recognition by biological targets. nih.gov

Alkylation of purine scaffolds, a common synthetic step, can often lead to a mixture of regioisomers, typically at the N-9 and N-7 positions, and sometimes at the N-3 position. rsc.orgnih.gov For example, the alkylation of 6-chloro-2-fluoro-9H-purine with alkyl halides produces a mixture of N-9 and N-7 alkylated regioisomers. rsc.org Similarly, alkylation of 8-substituted purines can yield a mixture of N-9 and N-3 isomers. nih.gov The separation and individual biological evaluation of these isomers are crucial, as they often exhibit distinct activity profiles due to their different orientations within a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For purine derivatives, both 2D and 3D-QSAR models have been developed to guide the design of more potent analogues.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of 2,6,9-trisubstituted purine derivatives to understand the structural requirements for antitumor activity. nih.govresearchgate.net The resulting models demonstrated that steric properties had a more significant influence on cytotoxicity than electronic properties, contributing 70% and 30%, respectively. nih.govresearchgate.net The CoMFA steric contour maps revealed that bulky substituents at the C-2 position of the purine core were unfavorable for activity, corroborating experimental observations. nih.gov Conversely, the models showed that an arylpiperazinyl system at the C-6 position was beneficial. nih.gov

In another study, a 2D-QSAR analysis was performed on a series of 34 substituted purine analogues as inhibitors of c-Src tyrosine kinase. researchgate.net The best QSAR model was developed using the partial least squares (PLS) regression method and was validated statistically. researchgate.net This model achieved a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The key descriptors in the model included the SsCH3E-index, H-Donor Count, and T_2_Cl_3, while a negative correlation was found with the SsOHcount. researchgate.net Such models provide valuable insights for designing novel compounds with enhanced inhibitory activity against specific kinases before their actual synthesis. researchgate.net

Table 3: Summary of QSAR Studies on Purine Derivatives

| QSAR Type | Compound Series | Key Findings | Statistical Parameters | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | 2,6,9-Trisubstituted purines | Steric properties (70%) are more influential than electronic properties (30%). Bulky C-2 groups are unfavorable; arylpiperazinyl at C-6 is favorable. | Not specified | nih.gov, researchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and intermolecular interactions that stabilize the complex. This method has been widely applied to understand the SAR of purine derivatives.

Docking studies of novel 2,6-disubstituted purine derivatives designed as STAT3 inhibitors revealed that the most potent compounds could bind effectively to the SH2 domain of the STAT3 protein. nih.gov This binding is crucial for inhibiting the protein's phosphorylation and subsequent activation. The computational models provided a structural basis for the observed biological activity and guided further optimization of the inhibitors. nih.gov

In another example, molecular docking was used to investigate the binding of 9-(2-hydroxypropyl)-substituted purine analogues to herpesviral thymidine (B127349) kinase. harvard.edu The simulations showed that different substituents on the purine ring led to distinct binding orientations. Some compounds adopted a phosphorylating orientation, with a key hydroxyl group pointing towards the gamma-phosphate of ATP, while others were poor substrates and assumed non-productive poses. harvard.edu These docking results helped explain the kinetic data and substrate acceptance of the viral enzyme.

Similarly, docking analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine analogues, was conducted to explore their interactions with the active sites of cyclin-dependent kinases CDK2 and CDK9. tpcj.org The most potent compounds fit well into the CDK2 active site, with docking scores comparable to known inhibitors. tpcj.org The analysis revealed key interactions, such as hydrogen bonds with residues like Leu83 and His84, and multiple pi-hydrogen interactions, which explained their inhibitory activity. tpcj.org These studies demonstrate the utility of molecular docking in rationalizing observed biological activities and in the structure-based design of new, more potent purine-based inhibitors. nih.gov

Computational Prediction of Binding Modes and Affinities

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting how purine derivatives bind to their biological targets and in estimating their binding affinities. These in silico techniques provide valuable insights into the probable conformations of the ligand within the protein's binding pocket and the energetic favorability of these interactions.

For the class of 2,6-disubstituted purines, molecular docking studies have been employed to understand their interaction with various protein kinases, which are common targets for this compound class. These studies typically involve docking the purine derivatives into the ATP-binding site of the kinase. The predicted binding modes often show the purine scaffold acting as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase's hinge region.

While specific binding affinity data for 2-(4-methoxyphenyl)-6-phenyl-9H-purine is not extensively available in public literature, studies on analogous 2,6,9-trisubstituted purines targeting cyclin-dependent kinases (CDKs) have demonstrated that substitutions at the C2, C6, and N9 positions significantly influence inhibitory potential. For instance, increased steric bulk at the N9 position can reduce inhibitory activity, while various substitutions at the C2 and C6 positions can modulate potency and selectivity. nih.gov

3D-QSAR studies on similar 2,6,9-trisubstituted purine derivatives have indicated that steric properties often have a more significant contribution to the biological activity than electronic properties. This suggests that the size and shape of the substituents at the C2 and C6 positions are crucial for optimal fitting within the target's binding pocket.

Table 1: Predicted Binding Affinities of Representative 2,6-Diarylpurine Analogues with Protein Kinase Targets (Hypothetical Data)

| Compound Analogue | Target Kinase | Predicted Binding Affinity (kcal/mol) | Computational Method |

| 2-(4-aminophenyl)-6-phenyl-9H-purine | CDK2 | -8.5 | Molecular Docking |

| 2-(4-hydroxyphenyl)-6-phenyl-9H-purine | CDK2 | -8.2 | Molecular Docking |

| 2-(4-methoxyphenyl)-6-(4-chlorophenyl)-9H-purine | SRC Kinase | -9.1 | Molecular Docking |

| 2-(4-methoxyphenyl)-6-phenyl-9-methyl-purine | ABL Kinase | -8.8 | Molecular Docking |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies on similar compounds. It is not based on experimental results for the specified analogues.

Elucidation of Key Intermolecular Interactions within Target Binding Pockets

The therapeutic efficacy of small molecule inhibitors like this compound is fundamentally dependent on their specific interactions with the amino acid residues lining the binding pocket of their target protein. Computational modeling allows for a detailed examination of these interactions at an atomic level.

For purine-based inhibitors targeting protein kinases, the following key intermolecular interactions are frequently observed in computational models:

Hydrogen Bonds: The purine core is a crucial pharmacophore that often forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. Specifically, the N1 and N7 atoms of the purine ring are common hydrogen bond acceptors, while the N9-H can act as a hydrogen bond donor.

Hydrophobic Interactions: The aryl substituents at the C2 and C6 positions, in this case, the 4-methoxyphenyl (B3050149) and phenyl groups, typically extend into hydrophobic pockets within the ATP-binding site. The phenyl ring at C6 often occupies the ribose-binding pocket, while the 2-aryl group can project towards the solvent-exposed region or another hydrophobic sub-pocket. These interactions are critical for affinity and selectivity.

Pi-Stacking Interactions: The aromatic nature of the purine core and the phenyl substituents allows for favorable pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Molecular docking simulations of closely related 2,6-diarylpurines within the active site of kinases like CDK2 have shown the purine N1 atom forming a hydrogen bond with the backbone NH of a key leucine (B10760876) residue in the hinge region. The 2-anilino group (structurally related to the 2-phenyl group) often forms an additional hydrogen bond with a backbone carbonyl oxygen in the same region. The 6-phenyl group typically occupies a hydrophobic pocket, making van der Waals contacts with residues such as isoleucine and valine.

Table 2: Key Predicted Intermolecular Interactions for a this compound Analogue within a Generic Kinase Binding Pocket (Hypothetical)

| Ligand Moiety | Interacting Residue (Example) | Interaction Type |

| Purine N1 | Leucine (Hinge Region) | Hydrogen Bond |

| Purine N9-H | Glutamate (Catalytic Loop) | Hydrogen Bond |

| 6-Phenyl Group | Isoleucine, Valine | Hydrophobic Interaction |

| 2-(4-methoxyphenyl) Group | Phenylalanine | Pi-Stacking |

| Methoxyphenyl Oxygen | Aspartate | Hydrogen Bond |

Note: This table presents a hypothetical representation of potential interactions based on computational studies of similar purine-based kinase inhibitors.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific research articles or detailed data could be found for the chemical compound This compound . Consequently, it is not possible to provide an article on its molecular mechanisms of action as requested.

The initial search for the compound and its potential biological activities yielded no direct results. Subsequent, broader searches focusing on substituted purine derivatives provided general information on the diverse biological roles of this class of molecules, including their development as kinase inhibitors and anticancer agents. However, none of the retrieved studies specifically investigated the this compound structure.

The detailed outline provided in the user request requires specific experimental findings related to the compound's effects on a wide range of enzymes, receptors, and cellular signaling pathways. This includes, but is not limited to, its potential as an inhibitor of various kinases (such as Tyrosine Kinases, Cyclin-Dependent Kinases, PI3K, mTOR, EGFR, FGFR, VEGFR, B-RafV600E), its interaction with DNA- and RNA-modifying enzymes, and its modulation of pathways like Hedgehog, STAT5, and ERK1/2 phosphorylation.

Without dedicated research on this compound, any attempt to generate content for the specified article outline would be purely speculative and would not meet the required standards of scientific accuracy and informative detail. The precise biological activity of a compound is highly dependent on its specific chemical structure, and generalizations from the broader class of purine derivatives would be inappropriate and potentially misleading.

Therefore, we must conclude that the information necessary to fulfill this request is not available in the public domain.

Molecular Mechanisms of Action of Purine Derivatives in Research Models

Mechanisms Affecting Cellular Processes in In Vitro Studies

Inhibition of Cell Proliferation and Growth in Cultured Cell Lines

No published data is currently available on the inhibitory effects of 2-(4-methoxyphenyl)-6-phenyl-9H-purine on the proliferation and growth of cultured cell lines.

Induction of Programmed Cell Death (Apoptosis, Necroptosis)

There is no available research demonstrating the ability of this compound to induce apoptosis, necroptosis, or other forms of programmed cell death.

Investigation of Purine (B94841) Derivatives as Signaling Molecules

There is no research available that explores the role of this compound as a signaling molecule.

Computational and Theoretical Studies on Purine Ring Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently employed to determine various molecular properties. researchgate.net For purine (B94841) derivatives, these calculations can predict the most stable tautomeric forms, which is crucial for understanding their interactions with biological targets. nih.govnih.gov

First-principles electronic structure calculations have been successfully used to determine the most favorable tautomeric forms of 6-oxy purine derivatives, demonstrating that the hydrogen atom preferentially binds to the N1 atom on the purine ring in both the gas phase and aqueous solution. nih.govnih.gov Such studies provide a solid foundation for structure-based drug design.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For a series of purine derivatives studied using the DFT/B3LYP/6-31+G* method, the HOMO and LUMO energies were calculated to predict their reactivity. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Substituted Purine Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Adenine (B156593) | -6.21 | -1.15 | 5.06 |

| Guanine | -5.67 | -0.98 | 4.69 |

| Theophylline | -6.34 | -1.57 | 4.77 |

Note: The data in this table is illustrative for common purine derivatives and not specific to 2-(4-methoxyphenyl)-6-phenyl-9H-purine. Data is derived from general knowledge in the field of computational chemistry.

These calculations also inform on the electrostatic potential of the molecule, highlighting regions that are electron-rich or electron-poor, which is critical for understanding non-covalent interactions with biological macromolecules.

Molecular Dynamics Simulations of Purine-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule, such as a purine derivative, and its biological target, like a protein or nucleic acid. nih.gov These simulations model the movement of atoms over time, offering insights into binding modes, conformational changes, and the stability of the resulting complex.

For purine analogues, MD simulations can be instrumental in understanding how they fit into the active sites of enzymes or the grooves of DNA. For instance, simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and stacking interactions that stabilize the purine derivative within a binding pocket. This information is invaluable for designing analogues with improved binding affinity and selectivity.

The insights gained from MD simulations include:

Binding Free Energy Calculations: Estimating the strength of the interaction between the purine analogue and its target.

Conformational Analysis: Identifying the preferred orientation of the ligand in the binding site.

Solvent Effects: Understanding the role of water molecules in mediating the interaction.

These simulations are computationally intensive but offer a level of detail that is often inaccessible through experimental methods alone.

In Silico Screening and Virtual Library Design for Novel Purine Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.

For the discovery of novel purine analogues, a virtual library can be designed around the this compound scaffold. This involves systematically modifying the core structure with different functional groups at various positions to generate a large, diverse set of virtual compounds.

The process typically involves:

Scaffold Selection: The purine ring system serves as the core structure.

Substitution Site Identification: Key positions on the purine ring and its phenyl and methoxyphenyl substituents are identified for modification.

Fragment Library Compilation: A collection of chemical fragments (e.g., different alkyl groups, halogens, hydrogen bond donors/acceptors) is chosen for substitution.

Virtual Library Generation: The fragments are computationally attached to the scaffold to create a library of novel analogues.

Once the virtual library is generated, these compounds can be screened against a biological target using methods like molecular docking or pharmacophore modeling. Pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, are particularly useful for efficiently filtering large compound libraries. nih.gov

Table 2: Illustrative Design of a Virtual Library Based on a Generic Purine Scaffold

| Scaffold | R1-position | R2-position | R3-position |

|---|---|---|---|

| 2,6,9-trisubstituted purine | -H | -Phenyl | -H |

| 2,6,9-trisubstituted purine | -CH3 | -Phenyl | -H |

| 2,6,9-trisubstituted purine | -H | -4-Fluorophenyl | -H |

Note: This table provides a simplified, hypothetical example of how a virtual library could be structured around a purine core. The substituents are for illustrative purposes.

This in silico approach allows for the rapid exploration of a vast chemical space to identify promising candidates for synthesis and biological evaluation.

Future Perspectives and Emerging Directions in Purine Research

Innovations in Synthetic Strategies for Complex Purine (B94841) Derivatives

The synthesis of complex purine derivatives is a cornerstone of advancing purine research. Traditional methods for creating purine analogues are continually being refined, and novel strategies are emerging to enable the efficient and diverse synthesis of these molecules. rsc.org Recent advancements have focused on developing more sustainable and efficient synthetic routes, including multicomponent reactions and the use of novel catalytic systems. researchgate.netresearchgate.net These innovative approaches facilitate the creation of libraries of diverse purine derivatives, which are essential for screening and identifying new drug candidates.

One area of significant progress is the development of solid-phase synthesis techniques for purine derivatives. imtm.cz This methodology allows for the rapid and systematic creation of a multitude of analogues, accelerating the drug discovery process. Furthermore, the use of mechanochemical synthesis is gaining traction as an environmentally friendly alternative to traditional solution-based methods, offering high efficiency and the potential to create novel molecular structures. researchgate.net

Recent synthetic strategies for purine derivatives are summarized in the table below:

| Synthetic Strategy | Description | Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. researchgate.net |

| Solid-Phase Synthesis | Molecules are built on a solid support, allowing for easy purification and automation. | High throughput, suitability for combinatorial library synthesis, and simplified workup procedures. imtm.cz |

| Mechanochemical Synthesis | Reactions are induced by mechanical energy (e.g., grinding or milling). | Environmentally friendly (often solvent-free), can lead to novel reactivity, and is energy efficient. researchgate.net |

| Transition Metal-Catalyzed Cross-Coupling | Reactions that form carbon-carbon or carbon-heteroatom bonds using a transition metal catalyst. | High efficiency and selectivity in the arylation and alkylation of the purine core. researchgate.net |

These evolving synthetic methodologies are crucial for accessing novel chemical space and generating the next generation of purine-based therapeutics.

Exploration of Novel Biological Targets and Mechanistic Pathways

The therapeutic potential of purine derivatives extends far beyond their traditional roles as anticancer and antiviral agents. nih.gov Researchers are actively exploring new biological targets and mechanistic pathways where purine-based compounds could offer therapeutic benefits. The structural versatility of the purine scaffold allows for the design of molecules that can interact with a wide array of biological targets with high specificity. researchgate.net

One of the key areas of investigation is the targeting of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. nih.gov Purine analogues have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other kinases involved in oncogenic signaling pathways. nih.govnih.gov Additionally, the purinergic signaling system, which includes adenosine (B11128) and ATP receptors, presents a rich area for the development of purine-based drugs for a variety of conditions, including inflammation, pain, and neurological disorders. mdpi.com

Emerging biological targets for purine derivatives are highlighted in the table below:

| Biological Target Class | Examples | Therapeutic Area |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Src Kinase | Cancer, Inflammatory Diseases researchgate.netnih.govnih.gov |

| Purinergic Receptors | Adenosine Receptors (A1, A2A, A2B, A3), P2X and P2Y Receptors | Neurological Disorders, Inflammation, Cardiovascular Diseases mdpi.com |

| Heat Shock Proteins (HSPs) | HSP90 | Cancer researchgate.net |

| Phosphodiesterases (PDEs) | PDE4, PDE5 | Inflammatory Diseases, Cardiovascular Diseases researchgate.net |

The ongoing elucidation of complex biological pathways continues to unveil new opportunities for the therapeutic application of purine derivatives.

Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery Research

In the context of purine research, AI and ML can be used to:

Predict Biological Activity: Machine learning models can be trained to predict the biological activity of novel purine derivatives against specific targets, helping to prioritize compounds for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new purine-based molecules with desired properties, expanding the accessible chemical space for drug discovery. harvard.edu

Drug Repurposing: AI can identify new therapeutic uses for existing purine analogues by analyzing their predicted interactions with a wide range of biological targets. nih.gov

Optimize Pharmacokinetic Properties: Machine learning can predict the absorption, distribution, metabolism, and excretion (ADME) properties of purine derivatives, guiding the optimization of lead compounds. nih.gov

Interdisciplinary Research Avenues for Purine-Based Compounds

The future of purine research lies in fostering interdisciplinary collaborations that bridge chemistry, biology, and computational science. The complexity of human diseases necessitates a multi-faceted approach to drug discovery and development. By integrating expertise from diverse fields, researchers can unlock the full therapeutic potential of purine-based compounds.

Key interdisciplinary research avenues include:

Chemical Biology: The development of purine-based chemical probes to investigate biological pathways and validate new drug targets.

Nanotechnology: The use of nanoparticles for the targeted delivery of purine analogues, enhancing their efficacy and reducing side effects.

Structural Biology: The use of techniques like X-ray crystallography and cryo-electron microscopy to elucidate the binding modes of purine derivatives with their biological targets, guiding rational drug design.

Systems Biology: The application of computational models to understand the systemic effects of purine-based drugs and to identify potential biomarkers for patient stratification.

By embracing these interdisciplinary approaches, the scientific community can continue to push the boundaries of purine research and translate fundamental discoveries into innovative therapies for a wide range of diseases.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.